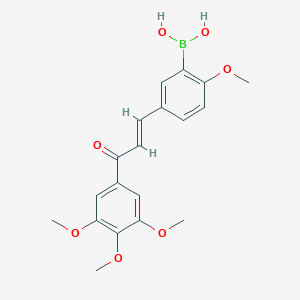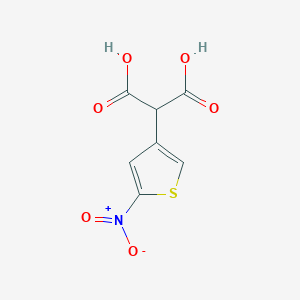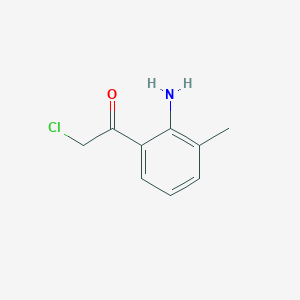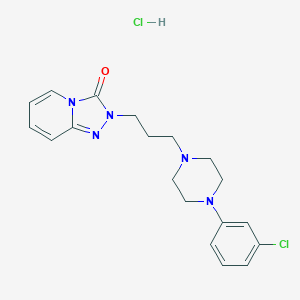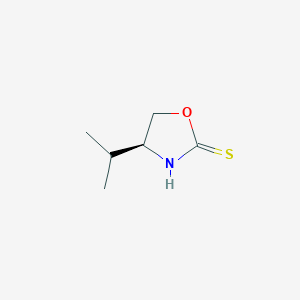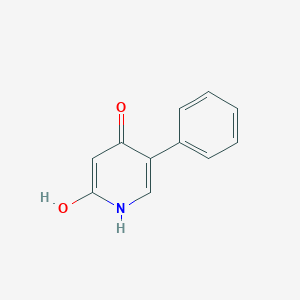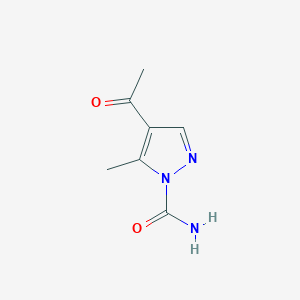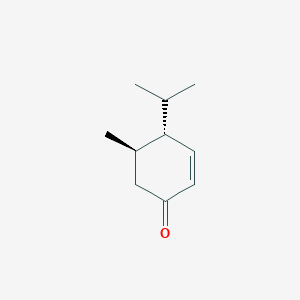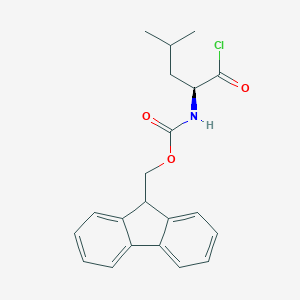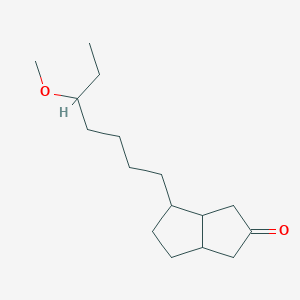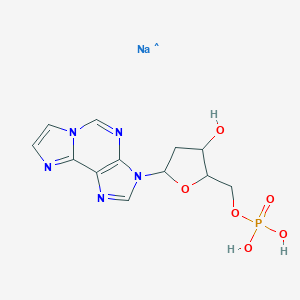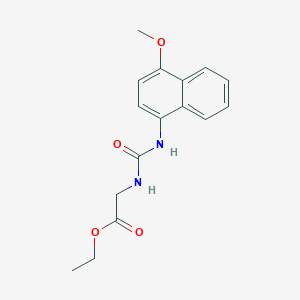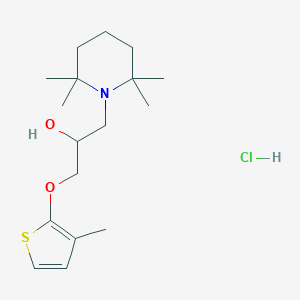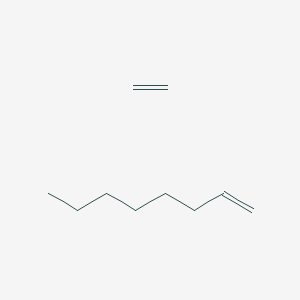
Ethene;oct-1-ene
Descripción general
Descripción
1-Octene, polymer with ethene, is a copolymer formed by the polymerization of ethene (ethylene) and 1-octene. This compound is a type of polyolefin, which is widely used in various industrial applications due to its excellent mechanical properties, chemical resistance, and flexibility. The incorporation of 1-octene into the polyethylene chain results in a material with unique properties, making it suitable for a range of applications from packaging to automotive parts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-octene, polymer with ethene, typically involves the copolymerization of ethene and 1-octene using a catalyst system. One common method employs metallocene catalysts, which are known for their ability to produce polymers with precise control over molecular weight and composition. The reaction is usually carried out in the presence of a co-catalyst such as methylaluminoxane (MAO) to activate the metallocene catalyst .
Industrial Production Methods: In industrial settings, the copolymerization process is conducted in a reactor where ethene and 1-octene are introduced along with the catalyst system. The reaction conditions, such as temperature, pressure, and monomer feed ratios, are carefully controlled to achieve the desired polymer properties. The resulting polymer is then isolated, purified, and processed into various forms such as pellets or films for further use .
Análisis De Reacciones Químicas
Types of Reactions: 1-Octene, polymer with ethene, can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups, which can enhance its compatibility with other materials.
Reduction: Reduction reactions can be used to modify the polymer’s properties, such as reducing its molecular weight.
Substitution: Substitution reactions can introduce different functional groups into the polymer chain, altering its physical and chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent degradation of the polymer.
Reduction: Reducing agents such as lithium aluminum hydride can be used, often under an inert atmosphere to prevent unwanted side reactions.
Substitution: Various reagents, including halogens and organometallic compounds, can be used to introduce new functional groups into the polymer.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated or carboxylated derivatives, while substitution reactions can yield halogenated or alkylated polymers .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-octene, polymer with ethene, is based on the copolymerization process. The metallocene catalyst initiates the polymerization reaction by coordinating with the ethene and 1-octene monomers. This coordination facilitates the insertion of the monomers into the growing polymer chain, resulting in a copolymer with a random distribution of ethene and 1-octene units. The presence of 1-octene units disrupts the crystallinity of the polymer, leading to improved flexibility and impact resistance .
Comparación Con Compuestos Similares
Polyethylene (PE): A homopolymer of ethene, known for its high strength and chemical resistance.
Polypropylene (PP): A polymer of propene, valued for its toughness and resistance to fatigue.
Polyethylene-co-1-butene: A copolymer of ethene and 1-butene, similar to 1-octene, polymer with ethene, but with different mechanical properties due to the shorter comonomer chain.
Uniqueness: 1-Octene, polymer with ethene, stands out due to its unique combination of properties. The incorporation of 1-octene units into the polyethylene chain results in a material with enhanced flexibility, impact resistance, and processability compared to homopolymers like polyethylene. This makes it particularly suitable for applications requiring a balance of strength and flexibility .
Propiedades
IUPAC Name |
ethene;oct-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16.C2H4/c1-3-5-7-8-6-4-2;1-2/h3H,1,4-8H2,2H3;1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAMQYHBJQWOSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=C.C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26221-73-8, 103170-38-3, 103170-37-2, 254730-16-0 | |
| Details | Compound: Ethylene-1-octene block copolymer | |
| Record name | Ethylene-1-octene copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26221-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Ethylene-1-octene block copolymer | |
| Record name | 1-Octene, polymer with ethene, chlorosulfonated | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103170-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Ethylene-1-octene block copolymer | |
| Record name | 1-Octene, polymer with ethene, chlorinated | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103170-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Ethylene-1-octene block copolymer | |
| Record name | Ethylene-1-octene block copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=254730-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
140.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | 1-Octene, polymer with ethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
26221-73-8, 103170-38-3 | |
| Record name | 1-Octene, polymer with ethene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026221738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octene, polymer with ethene, chlorosulfonated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octene, polymer with ethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octene, polymer with ethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






















Synthesis routes and methods IV
Procedure details
















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
